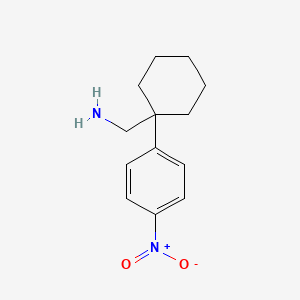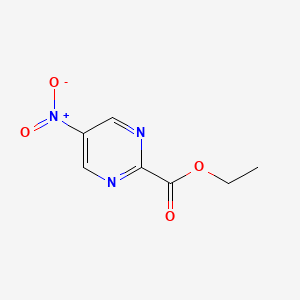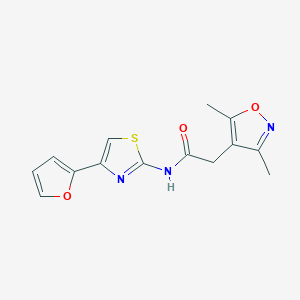![molecular formula C16H21NO4 B2849879 1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 2172448-75-6](/img/structure/B2849879.png)
1-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound, also known as 1-{(tert-butoxy)carbonylamino}cyclopropane-1-carboxylic acid, has a CAS Number of 119145-87-8 . It is a powder at room temperature . The IUPAC name is 1-((tert-butoxycarbonyl)(methyl)amino)cyclopropane-1-carboxylic acid .
Synthesis Analysis
The synthesis of this compound involves the use of 1,1-cyclopropane dicarboxylate, DPPA, and triethylamine in acetic acid . The reaction is stirred at room temperature for 3 hours and then heated to 90°C for 3 hours . After cooling to room temperature, the reaction mixture is extracted with ethyl acetate and sodium carbonate, and the organic phase is concentrated to remove solvents .Molecular Structure Analysis
The molecular weight of this compound is 215.25 . The InChI code is 1S/C10H17NO4/c1-9(2,3)15-8(14)11(4)10(5-6-10)7(12)13/h5-6H2,1-4H3,(H,12,13) .Chemical Reactions Analysis
This compound contains a tert-butoxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
This compound has a melting point of 121-125°C . It is soluble in DMSO and methanol . The predicted density is 1.21±0.1 g/cm3 .科学的研究の応用
Generation and Reactions of Lithiated tert-Butyl Cyclopropanecarboxylates
Research by Häner, Maetzke, and Seebach (1986) delves into the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. These compounds undergo lithiation and react with various electrophiles, resulting in α-substituted esters. These esters can be converted into carboxylic acids or reduced to cyclopropanemethanols, demonstrating the versatility of cyclopropane-containing compounds in synthetic chemistry (Häner, Maetzke, & Seebach, 1986).
Synthesis of Protected 2,3-Methano Amino Acid Analogs
Frick, Klassen, and Rapoport (2005) explored the diastereo- and enantioselective synthesis of 2-substituted 1-aminocyclopropane-1-carboxylic acids, highlighting their application in the synthesis of protected 2,3-methano analogs of ornithine and glutamic acid. This study showcases the utility of cyclopropane derivatives in synthesizing amino acid analogs with potential biological applications (Frick, Klassen, & Rapoport, 2005).
Nucleophile Ring Opening of Aryl 1-Nitro-1-cyclopropanecarboxylate
Vettiger and Seebach (1990) investigated the nucleophilic ring opening of aryl 1-nitro-1-cyclopropanecarboxylate with sterically protected, but electronically effective carbonyl and nitro groups. This new principle of amino acid synthesis highlights the potential for developing novel amino acid derivatives through the manipulation of cyclopropane-containing compounds (Vettiger & Seebach, 1990).
Synthesis of Cyclopropane-Containing Amino Acids
Limbach, Lygin, Es-Sayed, and Meijere (2009) demonstrated the preparation of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a versatile building block for cyclopropane-containing amino acids. This compound reacts in Michael additions and Diels–Alder reactions, leading to new amino acids in protected form. The study underscores the adaptability of cyclopropane derivatives in synthesizing complex amino acids for further research and potential therapeutic applications (Limbach et al., 2009).
Safety and Hazards
特性
IUPAC Name |
1-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-11-4-6-12(7-5-11)16(8-9-16)13(18)19/h4-7H,8-10H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTQJWCBPYHRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

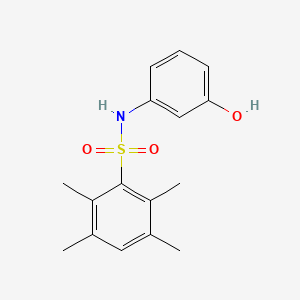
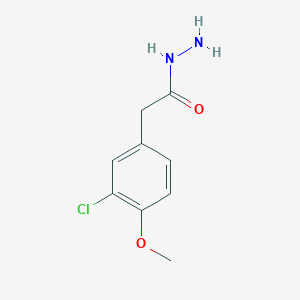
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2849798.png)
![2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2849801.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2849802.png)
![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)
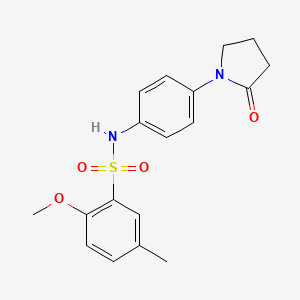
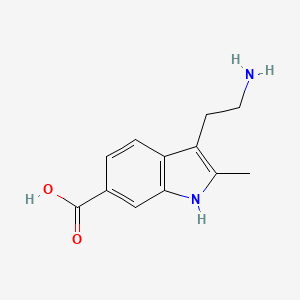
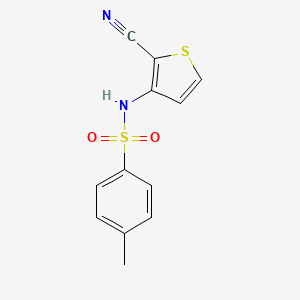
![1-Fluoro-3-[1-(4-methoxyphenyl)cyclohexyl]benzene](/img/structure/B2849809.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2849811.png)
